3-Bromobenzotrifluoride
Overview
Description
It is a colorless to slightly yellow liquid with a molecular weight of 225.01 g/mol . This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Bromobenzotrifluoride has numerous applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the synthesis of drug molecules, such as weight loss drugs like phentermine.
Material Science: It is used in the production of liquid crystal materials and other advanced materials.
Safety and Hazards
3-Bromobenzotrifluoride is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3-Bromobenzotrifluoride is a chemical compound with the molecular formula BrC6H4CF3 . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides . .
Biochemical Pathways
Its role as a chemical intermediate suggests that it may be involved in a variety of reactions, depending on the specific compounds being synthesized .
Pharmacokinetics
It is known to be a liquid at room temperature with a boiling point of 151-152°c . It is insoluble in water but soluble in ethanol and ether , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more readily absorbed in certain environments, such as those containing ethanol or ether . Additionally, it is classified as a flammable liquid , indicating that it should be handled and stored carefully to prevent accidents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of trifluorotoluene. The process typically includes the following steps :
- Trifluorotoluene and a composite catalyst are placed in a reactor.
- Hydrobromic acid and sulfuric acid are added.
- The mixture is stirred at a controlled temperature of 5-15°C while a sodium chlorite solution is added dropwise.
- After the addition is complete, the mixture is heated to carry out the reaction.
- The product is then separated into organic and aqueous phases, followed by acid washing, drying, and reduced pressure distillation to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
3-Bromobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products:
- Substituted benzotrifluorides
- Biaryl compounds
- Various oxidized or reduced derivatives
Comparison with Similar Compounds
3-Bromobenzotrifluoride can be compared with other similar compounds, such as:
4-Bromobenzotrifluoride: Similar in structure but with the bromine atom in the para position.
2-Bromobenzotrifluoride: Similar in structure but with the bromine atom in the ortho position.
Bromobenzene: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBNYHMJRJUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059947 | |
Record name | 3-Bromobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-78-5 | |
Record name | 1-Bromo-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Bromobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-α,α,α-trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromobenzyltrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2GF99MK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the trifluoromethyl group influence the reactivity of 3-bromobenzotrifluoride in metalation reactions?
A2: The trifluoromethyl group in this compound plays a crucial role in directing the regioselectivity of metalation reactions. The research suggests that the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. [] For instance, while this compound undergoes metalation at the 2-position, the analogous [2-bromo-4-(trifluoromethyl)phenyl]silane remains inert due to the buttressing effect exerted by the trifluoromethyl group on the C-Si bond. This buttressing effect hinders the approach of the base, thus preventing metalation. []
Q2: Can you provide an example from the research that illustrates the concept of "relay propagation of crowding" using this compound?
A3: A compelling example of "relay propagation of crowding" can be observed in the reactivity difference between 4-bromo-5,7-dimethoxy-4-(trifluoromethyl)quinoline and 4-bromo-5,7-dimethyl-4-(trifluoromethyl)quinoline. [] While the dimethoxy derivative is inert to lithiation due to the strong steric pressure exerted by the methoxy groups, the dimethyl derivative undergoes lithiation at the 3-position. This highlights that the steric pressure from the methoxy groups (emitters) is relayed through the bromine and trifluoromethyl groups (transmitters) to the 3-position, hindering the approach of the base. The smaller methyl groups exert weaker steric pressure, allowing for lithiation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.